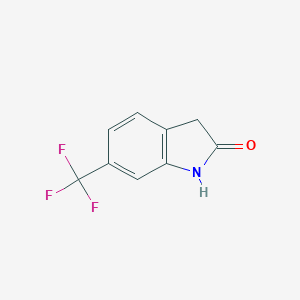

6-Trifluoromethyloxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-3-8(14)13-7(5)4-6/h1-2,4H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPKWQOLOCLSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(F)(F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345980 | |

| Record name | 6-Trifluoromethyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-89-3 | |

| Record name | 6-Trifluoromethyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1735-89-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Trifluoromethyloxindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Trifluoromethyloxindole, also known as 6-(trifluoromethyl)indolin-2-one, is a key heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the 6-position of the oxindole scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule. This includes enhancing metabolic stability, increasing binding affinity to biological targets, and improving lipophilicity, which can lead to better cell permeability and overall drug efficacy. This technical guide provides a comprehensive overview of the synthetic routes to 6-trifluoromethyloxindole, complete with detailed experimental protocols and comparative data to aid researchers in its preparation and application in the development of novel therapeutics.

Synthetic Strategies

The synthesis of 6-trifluoromethyloxindole can be approached through several strategic disconnections. The most common and practical routes involve the cyclization of a suitably substituted benzene ring precursor. Key strategies include the intramolecular cyclization of N-aryl acetamides and related derivatives.

A prevalent method for the synthesis of oxindoles is the intramolecular Friedel-Crafts type cyclization of an N-aryl-α-haloacetamide. This approach is particularly effective for constructing the five-membered lactam ring of the oxindole core. The starting material for this synthesis is typically a derivative of 4-(trifluoromethyl)aniline.

Below, we detail a reliable synthetic protocol for the preparation of 6-trifluoromethyloxindole.

Experimental Protocols

Synthesis of 6-Trifluoromethyloxindole via Intramolecular Cyclization

This synthetic route involves two main steps: the acylation of 4-(trifluoromethyl)aniline with chloroacetyl chloride to form an α-chloroacetanilide intermediate, followed by an intramolecular Friedel-Crafts cyclization to yield the desired 6-trifluoromethyloxindole.

Step 1: Synthesis of 2-Chloro-N-(4-(trifluoromethyl)phenyl)acetamide

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(Trifluoromethyl)aniline | 161.12 | 10.0 g | 0.062 mol |

| Chloroacetyl chloride | 112.94 | 7.7 g (5.3 mL) | 0.068 mol |

| Triethylamine | 101.19 | 6.9 g (9.5 mL) | 0.068 mol |

| Toluene | - | 100 mL | - |

Procedure:

-

To a solution of 4-(trifluoromethyl)aniline (10.0 g, 0.062 mol) and triethylamine (6.9 g, 0.068 mol) in toluene (100 mL) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, the solution is cooled in an ice bath.

-

Chloroacetyl chloride (7.7 g, 0.068 mol) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.

-

The resulting precipitate of triethylamine hydrochloride is removed by filtration.

-

The filtrate is washed sequentially with water (3 x 50 mL), 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide as a solid.

Step 2: Intramolecular Friedel-Crafts Cyclization to 6-Trifluoromethyloxindole

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-N-(4-(trifluoromethyl)phenyl)acetamide | 237.59 | 10.0 g | 0.042 mol |

| Aluminum chloride (AlCl₃) | 133.34 | 8.4 g | 0.063 mol |

| Dichloromethane (anhydrous) | - | 100 mL | - |

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (8.4 g, 0.063 mol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere, a solution of 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide (10.0 g, 0.042 mol) in anhydrous dichloromethane (50 mL) is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to give the crude 6-trifluoromethyloxindole.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-trifluoromethyloxindole as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Acylation | 4-(Trifluoromethyl)aniline, Chloroacetyl chloride, Triethylamine | Toluene | 0 to RT | 4 | 85-95 |

| 2 | Intramolecular Friedel-Crafts | 2-Chloro-N-(4-(trifluoromethyl)phenyl)acetamide, AlCl₃ | Dichloromethane | 0 to RT | 12-16 | 70-85 |

Table 2: Physicochemical Properties of 6-Trifluoromethyloxindole

| Property | Value |

| CAS Number | 1735-89-3 |

| Molecular Formula | C₉H₆F₃NO |

| Molecular Weight | 201.15 g/mol |

| Appearance | Off-white to pink solid |

| Melting Point | 184-186 °C |

| Boiling Point (Predicted) | 289.8 ± 40.0 °C |

| Density (Predicted) | 1.391 ± 0.06 g/cm³ |

| pKa (Predicted) | 13.34 ± 0.20 |

Mandatory Visualization

Experimental Workflow for the Synthesis of 6-Trifluoromethyloxindole

The following diagram illustrates the overall workflow for the synthesis of 6-trifluoromethyloxindole, from starting materials to the final purified product.

Caption: Workflow for the two-step synthesis of 6-trifluoromethyloxindole.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of 6-trifluoromethyloxindole, a valuable building block for the development of new pharmaceutical agents. The described two-step synthesis, involving acylation followed by an intramolecular Friedel-Crafts cyclization, is a reliable and scalable method. The provided data and workflow visualization are intended to assist researchers in the successful preparation and implementation of this important synthetic intermediate in their drug discovery programs.

6-Trifluoromethyloxindole: A Technical Guide to Its Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Trifluoromethyloxindole, a fluorinated derivative of the oxindole scaffold, has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the 6-position of the oxindole ring system imparts unique physicochemical properties that can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core chemical properties of 6-trifluoromethyloxindole, detailed experimental protocols for its characterization, and an exploration of its known biological context.

Core Chemical and Physical Properties

The fundamental properties of 6-trifluoromethyloxindole are summarized in the table below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃NO | --INVALID-LINK-- |

| Molecular Weight | 201.15 g/mol | --INVALID-LINK-- |

| CAS Number | 1735-89-3 | --INVALID-LINK-- |

| Appearance | Off-white to pink solid | --INVALID-LINK-- |

| Melting Point | 184-186 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 289.8 ± 40.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.391 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 13.34 ± 0.20 | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents | --INVALID-LINK-- |

Synthesis and Characterization

Experimental Protocols

General Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

Detailed experimental parameters for the NMR analysis of 6-trifluoromethyloxindole are not explicitly published. However, a general approach for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of fluorinated organic compounds is as follows:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-trifluoromethyloxindole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire spectra using a standard pulse program. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse program. Chemical shifts are reported in ppm relative to the solvent residual peak.

-

¹⁹F NMR: Acquire spectra using a proton-decoupled pulse program. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (δ = 0 ppm). The large chemical shift dispersion of ¹⁹F NMR is particularly useful for characterizing fluorinated compounds[3].

General Mass Spectrometry (MS) Protocol:

Specific mass spectrometry parameters for 6-trifluoromethyloxindole are not widely documented. A general protocol for analyzing a small organic molecule like this would involve:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).

-

Sample Preparation: Prepare a dilute solution of 6-trifluoromethyloxindole in a solvent compatible with the ionization method (e.g., acetonitrile or methanol with a small percentage of formic acid for ESI).

-

Analysis: Infuse the sample directly into the mass spectrometer or introduce it via liquid chromatography (LC-MS). Acquire mass spectra in both positive and negative ion modes to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry will provide accurate mass measurements to confirm the elemental composition.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available information directly linking 6-trifluoromethyloxindole to a particular biological target or signaling pathway. The biological activities of the broader class of oxindole derivatives are diverse, with compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The trifluoromethyl group is known to enhance the biological activity of many drug candidates by increasing their metabolic stability and membrane permeability.

Given the structural similarity to other bioactive indoles, it is plausible that 6-trifluoromethyloxindole could interact with various cellular targets. However, without experimental data, any proposed mechanism of action remains speculative. Further research is required to elucidate the specific biological effects and molecular targets of this compound.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of 6-trifluoromethyloxindole, based on established methodologies for related compounds.

Caption: A generalized workflow for the synthesis and characterization of 6-trifluoromethyloxindole.

Conclusion

6-Trifluoromethyloxindole presents an intriguing scaffold for further investigation in the fields of medicinal chemistry and chemical biology. Its key chemical and physical properties have been outlined, providing a foundation for future research. While detailed experimental protocols for its synthesis and a definitive understanding of its biological mechanism of action are yet to be fully elucidated, the information presented in this guide serves as a valuable resource for scientists and researchers. The development of robust synthetic routes and the exploration of its biological targets will be crucial next steps in unlocking the full potential of this promising molecule.

References

Spectroscopic Analysis of 6-Trifluoromethyloxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-trifluoromethyloxindole (6-CF3-oxindole), a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide presents expected spectroscopic characteristics based on the analysis of the parent oxindole scaffold and analogous trifluoromethyl-substituted aromatic compounds. Detailed, generalized experimental protocols for the characterization of 6-trifluoromethyloxindole are provided, along with a representative experimental workflow. Furthermore, a potential signaling pathway that may be modulated by oxindole derivatives is illustrated, offering a starting point for pharmacological investigation. All quantitative data is summarized in clear, tabular formats for ease of reference.

Introduction

Oxindole and its derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities. The incorporation of a trifluoromethyl group at the 6-position of the oxindole ring is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. A thorough spectroscopic characterization is the cornerstone of the synthesis and development of such novel compounds, ensuring structural integrity and purity. This guide outlines the expected outcomes and methodologies for the analysis of 6-trifluoromethyloxindole using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for 6-Trifluoromethyloxindole

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | N-H | ~8.0 - 9.0 | br s | - |

| H-7 | ~7.3 - 7.5 | d | ~8.0 | |

| H-5 | ~7.1 - 7.3 | d | ~8.0 | |

| H-4 | ~6.9 - 7.1 | s | - | |

| H-3 (CH₂) | ~3.6 | s | - | |

| ¹³C | C-2 (C=O) | ~175 - 178 | - | - |

| C-7a | ~145 - 148 | - | - | |

| C-6 (-CF₃) | ~125 - 128 | q | ~32 | |

| C-3a | ~128 - 131 | - | - | |

| C-5 | ~122 - 125 | q | ~4 | |

| C-7 | ~120 - 123 | - | - | |

| C-4 | ~110 - 113 | - | - | |

| C-3 (CH₂) | ~36 | - | - | |

| CF₃ | ~124 | q | ~272 | |

| ¹⁹F | -CF₃ | ~ -60 to -65 | s | - |

Predicted chemical shifts are relative to TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F) in a common deuterated solvent like DMSO-d₆ or CDCl₃.

Infrared (IR) Spectroscopy

Table 2: Predicted Characteristic IR Absorption Frequencies for 6-Trifluoromethyloxindole

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, CH₂) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1690 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1620 & 1470 - 1490 | Medium |

| C-F Stretch (CF₃) | 1300 - 1350 & 1100 - 1200 | Strong |

| C-N Stretch | 1200 - 1300 | Medium |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 6-Trifluoromethyloxindole

| Parameter | Predicted Value |

| Molecular Formula | C₉H₆F₃NO |

| Molecular Weight | 201.15 g/mol |

| Predicted [M]+• | m/z 201 |

| Predicted Major Fragments | m/z 173 ([M-CO]+•), m/z 145 ([M-CO-HCN]+•) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for 6-Trifluoromethyloxindole

| Solvent | Predicted λmax (nm) |

| Ethanol/Methanol | ~250-260 and ~280-290 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-trifluoromethyloxindole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a proton frequency of at least 400 MHz.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.

-

Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 0 to 200 ppm.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled fluorine spectrum.

-

Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, spectral width of -20 to -80 ppm.

-

Reference the spectrum to an external standard (e.g., CFCl₃ at 0.00 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: A benchtop FTIR spectrometer (e.g., PerkinElmer, Thermo Fisher, Shimadzu).

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Acquisition (EI-MS):

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum using a standard electron energy of 70 eV.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) to an absorbance value below 1.5. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

Record the spectrum over a range of approximately 200-800 nm.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like 6-trifluoromethyloxindole.

Caption: Experimental workflow for synthesis and analysis.

Representative Signaling Pathway

Disclaimer: The following signaling pathway has not been experimentally verified for 6-trifluoromethyloxindole. It represents a plausible pathway that could be investigated based on the known activities of other oxindole derivatives, which have been shown to modulate inflammatory responses.

Many small molecule inhibitors, including some with indole scaffolds, are known to target components of the Toll-Like Receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response and inflammation. A key downstream effector in this pathway is TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase.

Caption: Hypothesized modulation of the TLR4 signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of 6-trifluoromethyloxindole. While direct experimental data remains to be published, the predicted spectroscopic values and detailed experimental protocols herein offer a robust framework for researchers engaged in the synthesis and characterization of this and related compounds. The provided workflow and representative signaling pathway serve as valuable tools for guiding future research and development efforts in the exploration of the therapeutic potential of novel oxindole derivatives. It is anticipated that as research in this area progresses, the experimental data for 6-trifluoromethyloxindole will become available, allowing for a direct comparison with the predictions outlined in this guide.

6-Trifluoromethyloxindole: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on 6-Trifluoromethyloxindole (CAS Number: 1735-89-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Trifluoromethyloxindole, with the CAS number 1735-89-3, is a synthetic organic compound belonging to the oxindole class of heterocyclic compounds. The presence of a trifluoromethyl group at the 6-position of the oxindole core imparts unique physicochemical properties, making it a molecule of significant interest in medicinal chemistry and drug discovery.[1] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Oxindole scaffolds are prevalent in a variety of biologically active natural products and synthetic compounds, exhibiting a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 6-trifluoromethyloxindole, aimed at researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 6-trifluoromethyloxindole is presented in the table below. This data is essential for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Reference |

| CAS Number | 1735-89-3 | [1] |

| Molecular Formula | C₉H₆F₃NO | [1] |

| Molecular Weight | 201.15 g/mol | [1] |

| Appearance | Off-white to pink solid | [1] |

| Melting Point | 184-186 °C | |

| Boiling Point | 289.8±40.0 °C (Predicted) | |

| Purity | Typically ≥97% | [1] |

Synthesis of 6-Trifluoromethyloxindole

The synthesis of 6-trifluoromethyloxindole can be achieved through a multi-step process, typically starting from 4-chloro-3-nitrobenzotrifluoride. A common and effective route involves the formation of the corresponding isatin, followed by its reduction.

Experimental Protocol: Synthesis of 6-Trifluoromethylisatin

A plausible method for the synthesis of the precursor, 6-trifluoromethylisatin, is the Sandmeyer isatin synthesis. This involves the reaction of 4-amino-3-(trifluoromethyl)aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.

Materials:

-

4-Amino-3-(trifluoromethyl)aniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate

-

Concentrated sulfuric acid

-

Hydrochloric acid

-

Water

Procedure:

-

A solution of 4-amino-3-(trifluoromethyl)aniline in hydrochloric acid and water is prepared.

-

To this solution, an aqueous solution of chloral hydrate and sodium sulfate is added, followed by an aqueous solution of hydroxylamine hydrochloride.

-

The mixture is heated to reflux to form the isonitrosoacetanilide intermediate.

-

After cooling, the precipitate is filtered, washed, and dried.

-

The dried intermediate is then slowly added to concentrated sulfuric acid at a controlled temperature.

-

The reaction mixture is heated to promote cyclization.

-

Upon cooling, the mixture is poured onto crushed ice, and the resulting precipitate of 6-trifluoromethylisatin is collected by filtration, washed with water, and dried.

Experimental Protocol: Reduction of 6-Trifluoromethylisatin to 6-Trifluoromethyloxindole

The reduction of the 3-keto group of 6-trifluoromethylisatin to a methylene group to yield 6-trifluoromethyloxindole can be accomplished using various reducing agents. A common method is the Wolff-Kishner reduction or its variants.

Materials:

-

6-Trifluoromethylisatin

-

Hydrazine hydrate

-

Sodium hydroxide or potassium hydroxide

-

Diethylene glycol or a similar high-boiling solvent

Procedure:

-

6-Trifluoromethylisatin and hydrazine hydrate are dissolved in diethylene glycol.

-

The mixture is heated to form the hydrazone intermediate.

-

Sodium or potassium hydroxide is added, and the temperature is increased to allow for the decomposition of the hydrazone and elimination of nitrogen gas.

-

After the reaction is complete, the mixture is cooled and diluted with water.

-

The product, 6-trifluoromethyloxindole, is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

While specific biological data for 6-trifluoromethyloxindole is not extensively reported in publicly available literature, the oxindole scaffold is a well-established pharmacophore with a wide range of biological activities. Numerous derivatives have been investigated for their potential as therapeutic agents.

Anticancer Potential: The oxindole core is a key structural motif in several approved anticancer drugs, such as Sunitinib and Nintedanib, which act as multi-targeted tyrosine kinase inhibitors. The trifluoromethyl group is often incorporated into drug candidates to improve their pharmacological profile. Therefore, 6-trifluoromethyloxindole represents a promising scaffold for the development of novel anticancer agents. The potential mechanisms of action for oxindole-based anticancer compounds often involve the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

Other Potential Activities: Oxindole derivatives have also been reported to exhibit antimicrobial, antiviral, and anti-inflammatory activities. The specific biological profile of 6-trifluoromethyloxindole would need to be determined through dedicated screening and mechanistic studies.

Due to the lack of specific quantitative biological data for 6-trifluoromethyloxindole, a table of IC50 values cannot be provided at this time. Researchers are encouraged to perform in vitro and in vivo studies to elucidate its biological activity.

Potential Signaling Pathways

Given that many oxindole derivatives exert their anticancer effects through the inhibition of receptor tyrosine kinases (RTKs), a plausible, generalized signaling pathway that could be targeted by 6-trifluoromethyloxindole is the RTK pathway. Inhibition of RTKs can disrupt downstream signaling cascades that are critical for cancer cell survival and proliferation, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Conclusion

6-Trifluoromethyloxindole is a fluorinated heterocyclic compound with significant potential as a scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations. While specific biological data for this compound is limited, the known pharmacological activities of the oxindole class and the beneficial effects of trifluoromethyl substitution in drug design suggest that 6-trifluoromethyloxindole is a valuable candidate for further investigation. Future research should focus on its biological screening, elucidation of its mechanism of action, and structure-activity relationship studies to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Discovery of Trifluoromethylated Oxindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The incorporation of a trifluoromethyl (CF3) group into the oxindole core has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the discovery of trifluoromethylated oxindole derivatives, with a focus on synthetic methodologies, quantitative structure-activity relationships, and their therapeutic potential, particularly in oncology. Detailed experimental protocols for key synthetic transformations are provided, along with a curated collection of quantitative data to facilitate comparison and further development. Furthermore, this guide includes visualizations of a key signaling pathway targeted by these compounds and representative experimental workflows, rendered in the DOT language for clarity and reproducibility.

Introduction: The Significance of the Trifluoromethyl Group in Oxindole Scaffolds

The introduction of a trifluoromethyl group can dramatically alter the properties of a parent molecule.[1][2] The high electronegativity of the fluorine atoms and the lipophilic nature of the CF3 group can influence a compound's conformation, pKa, metabolic stability, and binding affinity for its biological target.[1][2] In the context of oxindole derivatives, trifluoromethylation has been successfully employed to develop potent inhibitors of various enzymes and protein-protein interactions. A notable area of interest is the development of trifluoromethylated spirooxindoles as inhibitors of the p53-MDM2 interaction, a critical pathway in cancer biology.[3][4]

Synthetic Methodologies for Trifluoromethylated Oxindoles

The synthesis of trifluoromethylated oxindoles can be achieved through various strategies, including visible-light-induced radical trifluoromethylation of N-arylacrylamides and electrochemical methods. These modern synthetic approaches offer mild reaction conditions and good functional group tolerance.

Visible-Light-Induced Radical Trifluoromethylation of N-Arylacrylamides

This method provides an efficient route to 3-trifluoromethyl-3-substituted oxindoles through a radical-mediated cyclization.[5][6]

Experimental Protocol:

-

General Procedure: To a solution of N-arylacrylamide (0.2 mmol) and a trifluoromethyl source (e.g., Umemoto's reagent, 1.1 equivalents) in a suitable solvent (e.g., anhydrous and degassed MeCN, 2.0 mL) in a sealed reaction vessel is added a photocatalyst (e.g., fac-[Ir(ppy)3], 1 mol%). The reaction mixture is then irradiated with a blue LED lamp (40 W) at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired trifluoromethylated oxindole.[5]

-

Characterization: The structure of the purified product is confirmed by 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).

Electrochemical Synthesis of Trifluoromethylated Oxindoles

Electrochemical methods offer a green and efficient alternative for the synthesis of trifluoromethylated oxindoles, avoiding the need for stoichiometric oxidants.[7]

Experimental Protocol:

-

General Procedure: In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, a solution of N-arylacrylamide (0.2 mmol) and a trifluoromethylating agent (e.g., CF3SO2Na, 2.0 equivalents) in a mixed solvent system (e.g., MeCN/H2O, 9:1, 8 mL) containing a supporting electrolyte (e.g., n-Bu4NBF4, 0.1 M) is electrolyzed at a constant current of 10 mA at room temperature for 4-8 hours. Upon completion, the reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by flash column chromatography (hexanes/ethyl acetate) to yield the trifluoromethylated oxindole.[7]

-

Characterization: The product is characterized by 1H NMR, 13C NMR, 19F NMR, and HRMS analysis.

Quantitative Data on Trifluoromethylated Oxindole Derivatives

The following tables summarize key quantitative data for representative trifluoromethylated oxindole derivatives, including reaction yields and biological activities.

Table 1: Synthesis of Trifluoromethylated Oxindoles via Visible-Light Photoredox Catalysis [5]

| Entry | N-Arylacrylamide Substrate | Product | Yield (%) |

| 1 | N-methyl-N-phenylmethacrylamide | 1-methyl-3-methyl-3-(trifluoromethyl)indolin-2-one | 85 |

| 2 | N-(4-chlorophenyl)-N-methylmethacrylamide | 5-chloro-1-methyl-3-methyl-3-(trifluoromethyl)indolin-2-one | 78 |

| 3 | N-(4-methoxyphenyl)-N-methylmethacrylamide | 5-methoxy-1-methyl-3-methyl-3-(trifluoromethyl)indolin-2-one | 82 |

| 4 | N-benzyl-N-phenylmethacrylamide | 1-benzyl-3-methyl-3-(trifluoromethyl)indolin-2-one | 75 |

Table 2: Anticancer Activity of Trifluoromethylated Spirooxindoles as p53-MDM2 Inhibitors [3]

| Compound | Cell Line | IC50 (µM) |

| MI-219 | SJSA-1 (osteosarcoma) | 0.23 |

| LNCaP (prostate cancer) | 0.54 | |

| RKO (colon cancer) | 0.86 | |

| MI-888 | SJSA-1 (osteosarcoma) | 0.005 |

| LNCaP (prostate cancer) | 0.012 | |

| RKO (colon cancer) | 0.028 |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by trifluoromethylated oxindoles and typical experimental workflows for their discovery and evaluation.

The p53-MDM2 Signaling Pathway

Trifluoromethylated spirooxindoles have been designed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2. In unstressed cells, MDM2 targets p53 for proteasomal degradation, keeping its levels low. In response to cellular stress, this interaction is disrupted, leading to p53 stabilization and the activation of downstream pathways that result in cell cycle arrest, apoptosis, or senescence.[3][4]

Caption: Inhibition of the p53-MDM2 interaction by a trifluoromethylated oxindole derivative.

Experimental Workflow for Synthesis and Screening

The discovery of novel trifluoromethylated oxindole derivatives often involves the synthesis of a focused library of compounds followed by high-throughput screening to identify hits with desired biological activity.

Caption: A generalized workflow for the synthesis and screening of a trifluoromethylated oxindole library.

Conclusion and Future Perspectives

The discovery of trifluoromethylated oxindole derivatives represents a significant advancement in medicinal chemistry. The synthetic methodologies outlined in this guide provide robust and versatile routes to these valuable compounds. The quantitative data and pathway analyses highlight their potential as potent and selective therapeutic agents, particularly in the realm of anticancer drug discovery. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of pharmacokinetic properties to translate these promising compounds into clinical candidates. The continued application of rational design, guided by a deep understanding of structure-activity relationships, will undoubtedly unlock the full therapeutic potential of this important class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photocatalyst and additive-free visible light induced trifluoromethylation–arylation of N-arylacrylamides with Umemoto's reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Visible-light-induced radical trifluoromethylation/cyclization of N-arylacrylamides with trifluoromethyl phenyl sulfone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Construction of CF3-Containing Spirooxindole γ-Lactones via Organocatalytic Asymmetric Michael/Lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Investigation of 6-Trifluoromethyloxindole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into the potential bioactivity of 6-trifluoromethyloxindole. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes findings from closely related trifluoromethyl-substituted oxindole analogs to project its likely pharmacological profile. The oxindole scaffold is a well-established pharmacophore, and the introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance drug-like properties, including metabolic stability and target affinity. This guide covers potential anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental protocols and diagrams of implicated signaling pathways. All quantitative data from related compounds are presented in structured tables for comparative analysis.

Introduction: The Therapeutic Potential of Trifluoromethylated Oxindoles

The oxindole core is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this structure have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely used approach in drug discovery to modulate their physicochemical and pharmacological properties. The high electronegativity and lipophilicity of the -CF3 group can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.

Given the established bioactivity of the oxindole nucleus and the advantageous properties conferred by trifluoromethylation, 6-trifluoromethyloxindole is a compound of significant interest for therapeutic development. This guide explores its potential bioactivities based on data from structurally similar compounds.

Predicted Bioactivity and Quantitative Data

Based on the bioactivity of analogous compounds, 6-trifluoromethyloxindole is predicted to exhibit several key pharmacological effects. The following sections summarize the potential activities and present quantitative data from related molecules.

Anticancer Activity

Oxindole derivatives are well-documented as potent anticancer agents, often functioning as kinase inhibitors.[3] The trifluoromethyl group can enhance the potency of these compounds. For instance, a study on 3-fluoroalkenyloxindole ring-fused 3-trifluoromethyloxindoles demonstrated significant in vitro inhibitory activities against human prostate (PC-3) and breast (MCF-7) cancer cell lines. While specific IC50 values for 6-trifluoromethyloxindole are not available, the data from related compounds suggest potent cytotoxic effects.

Table 1: Anticancer Activity of Representative Trifluoromethylated Oxindole Analogs

| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 3-alkenyl-6-trifluoromethyloxindole derivative | Renal Cancer (A498) | Growth Inhibition | Low µM | [4] |

| 3-alkenyl-6-trifluoromethyloxindole derivative | Colon Cancer (COLO 205) | Growth Inhibition | Low µM | [4] |

| 4-(trifluoromethyl)isoxazole derivative | Breast Cancer (MCF-7) | MTT Assay | 2.63 | [5] |

| 3-substituted oxindole derivative | Breast Cancer (MCF-7) | Antiproliferative Assay | 14.77 | [6] |

| Thiazolo[4,5-d]pyrimidine derivative (with -CF3) | Melanoma (A375, C32) | MTT Assay | ~33.5 - 75.5 | [7] |

Antimicrobial Activity

The oxindole scaffold has been explored for the development of novel antimicrobial agents. The introduction of a trifluoromethyl group can enhance the antimicrobial potency of heterocyclic compounds. For example, a novel des-F(6)-quinolone, T-3811ME, which shares structural similarities, has demonstrated broad-spectrum antimicrobial activity.[1][8]

Table 2: Antimicrobial Activity of a Structurally Related Des-F(6)-Quinolone (T-3811)

| Microorganism | Strain | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 6.25 | [1] |

| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | 0.05 | [1] |

| Mycobacterium tuberculosis | - | 0.0625 | [8] |

| Chlamydia trachomatis | - | 0.008 | [8] |

| Mycoplasma pneumoniae | - | 0.0313 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preliminary bioactivity screening of 6-trifluoromethyloxindole.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

96-well microplate

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

6-trifluoromethyloxindole (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of 6-trifluoromethyloxindole in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis and a potential target for oxindole-based inhibitors.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase assay buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

6-trifluoromethyloxindole (dissolved in DMSO)

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of 6-trifluoromethyloxindole in kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the test compound, VEGFR-2 enzyme, and substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

6-trifluoromethyloxindole (dissolved in a suitable solvent)

-

96-well microplates

-

Incubator

Procedure:

-

Compound Preparation: Prepare a series of twofold dilutions of 6-trifluoromethyloxindole in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microplate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways

Oxindole derivatives exert their biological effects by modulating various intracellular signaling pathways. Based on the activities of related compounds, 6-trifluoromethyloxindole may target the following pathways.

PI3K/Akt/mTOR Signaling Pathway (Anticancer)

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is common in cancer.[9][10][11] Oxindole derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[12]

MAPK/ERK Signaling Pathway (Anticancer & Anti-inflammatory)

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is involved in cell proliferation, differentiation, and inflammation.[2][13] Inhibition of this pathway is a key mechanism for several anticancer and anti-inflammatory drugs.

NF-κB Signaling Pathway (Anti-inflammatory)

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response.[14][15][16] Its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of 6-trifluoromethyloxindole is currently lacking in the public domain, the collective data from structurally related trifluoromethylated oxindoles strongly suggest its potential as a versatile therapeutic agent. The preliminary investigation presented in this guide indicates promising avenues for research in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on the synthesis and in vitro screening of 6-trifluoromethyloxindole to obtain definitive quantitative data on its bioactivity. Subsequent studies should aim to elucidate its precise mechanism of action, including the identification of specific molecular targets and the validation of its effects on the signaling pathways outlined in this document. In vivo studies will be crucial to assess its efficacy, pharmacokinetic profile, and safety. The findings from these future investigations will be instrumental in determining the clinical potential of 6-trifluoromethyloxindole.

References

- 1. In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, structure and anticancer activity of novel alkenyl-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo antimicrobial activities of T-3811ME, a novel des-F(6)-quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 12. WO2020070332A1 - Oxindole compounds for use as map4k1 inhibitors - Google Patents [patents.google.com]

- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 6-Trifluoromethyloxindole: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Trifluoromethyloxindole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability and lipophilicity.[1] This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability of 6-trifluoromethyloxindole. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established protocols and theoretical considerations necessary for its physicochemical assessment. By following the detailed experimental workflows and data analysis procedures described herein, researchers can generate the critical data required for drug discovery and development processes, including formulation, pharmacokinetics, and regulatory submissions.

Physicochemical Properties of 6-Trifluoromethyloxindole

6-Trifluoromethyloxindole is a solid at room temperature with a molecular formula of C₉H₆F₃NO and a molecular weight of approximately 201.15 g/mol .[1] The presence of the electron-withdrawing trifluoromethyl group on the oxindole core is expected to influence its chemical reactivity, pKa, and ultimately its solubility and stability profile.[1][2]

| Identifier | Value |

| IUPAC Name | 6-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one |

| CAS Number | 1735-89-3[1] |

| Molecular Formula | C₉H₆F₃NO[1] |

| Molecular Weight | 201.15[1] |

| Appearance | Off-white to pink solid[1] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following section details the protocols for determining the thermodynamic solubility of 6-trifluoromethyloxindole in various solvent systems relevant to pharmaceutical development.

Proposed Solvents for Solubility Screening

A range of solvents should be employed to understand the solubility profile of 6-trifluoromethyloxindole. It is anticipated to be soluble in organic solvents.[1]

| Solvent Category | Examples |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid, SGF) |

| pH 4.5 (Acetate Buffer) | |

| pH 6.8 (Simulated Intestinal Fluid, SIF) | |

| pH 7.4 (Phosphate-Buffered Saline, PBS) | |

| Organic Solvents | Methanol, Ethanol, Acetonitrile |

| Dimethyl Sulfoxide (DMSO) | |

| Polyethylene Glycol 400 (PEG 400) | |

| Propylene Glycol (PG) | |

| Co-solvent Mixtures | Ethanol/Water, PEG 400/Water, DMSO/Water |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

6-Trifluoromethyloxindole

-

Selected solvents (as per Table in 2.1)

-

2 mL screw-cap glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV or LC-MS/MS system for quantification

-

Analytical balance

-

Calibrated pH meter

Procedure:

-

Add an excess amount of 6-trifluoromethyloxindole to a vial containing a known volume (e.g., 1 mL) of the selected solvent. The excess solid should be visually apparent.

-

Securely cap the vials and place them on an orbital shaker.

-

Equilibrate the samples at a controlled temperature (e.g., 25 °C and 37 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually inspect the vials to ensure excess solid remains.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase for analysis.

-

Quantify the concentration of 6-trifluoromethyloxindole in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

-

Perform the experiment in triplicate for each solvent and temperature.

Data Presentation: Expected Solubility Profile

The quantitative results from the solubility experiments should be tabulated for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| pH 1.2 Buffer | 25 | [Experimental Data] | [Experimental Data] |

| pH 7.4 Buffer | 25 | [Experimental Data] | [Experimental Data] |

| Methanol | 25 | [Experimental Data] | [Experimental Data] |

| DMSO | 25 | [Experimental Data] | [Experimental Data] |

| pH 1.2 Buffer | 37 | [Experimental Data] | [Experimental Data] |

| pH 7.4 Buffer | 37 | [Experimental Data] | [Experimental Data] |

| Methanol | 37 | [Experimental Data] | [Experimental Data] |

| DMSO | 37 | [Experimental Data] | [Experimental Data] |

Stability Assessment

Understanding the chemical stability of 6-trifluoromethyloxindole is crucial for determining its shelf-life and identifying potential degradation products. The oxindole ring system, similar to indoles, can be susceptible to degradation, particularly under acidic conditions which may lead to polymerization and discoloration.[2]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify the likely degradation pathways and to develop stability-indicating analytical methods.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24, 48, 72 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24, 48, 72 hours.

-

Neutral Hydrolysis: Purified water at 60 °C for 24, 48, 72 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24, 48, 72 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for up to one week.

Experimental Protocol: Forced Degradation Study

Procedure:

-

Prepare stock solutions of 6-trifluoromethyloxindole in a suitable solvent (e.g., acetonitrile or methanol).

-

For hydrolysis and oxidation studies, dilute the stock solution with the respective stressor solutions to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Incubate the solutions under the conditions specified in section 3.1.

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to the initial concentration with the mobile phase.

-

For photostability and thermal studies, analyze both the solid and solutions exposed to the stress conditions.

-

Analyze all samples by a stability-indicating HPLC method (see section 4).

Data Presentation: Stability Profile

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Duration | % Assay of 6-Trifluoromethyloxindole | Major Degradants (Retention Time) |

| 0.1 N HCl, 60 °C | 24 h | [Experimental Data] | [Experimental Data] |

| 48 h | [Experimental Data] | [Experimental Data] | |

| 0.1 N NaOH, 60 °C | 24 h | [Experimental Data] | [Experimental Data] |

| 48 h | [Experimental Data] | [Experimental Data] | |

| 3% H₂O₂, RT | 24 h | [Experimental Data] | [Experimental Data] |

| 48 h | [Experimental Data] | [Experimental Data] | |

| Photolytic | 1.2 million lux h | [Experimental Data] | [Experimental Data] |

| Thermal (solid) | 7 days | [Experimental Data] | [Experimental Data] |

Analytical Methodologies

A validated, stability-indicating analytical method is paramount for the accurate quantification of 6-trifluoromethyloxindole and its degradation products. A reverse-phase HPLC-UV method is a suitable starting point.

Proposed HPLC-UV Method

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by UV-Vis spectral scan (typically 254 nm or lambda max)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of 6-trifluoromethyloxindole.

Logical Flow for Stability Indicating Method Development

References

An In-depth Technical Guide to the Synthesis of 6-Trifluoromethyloxindole Analogs

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl group at the 6-position of the oxindole ring can significantly enhance the therapeutic potential of these molecules. The strong electron-withdrawing nature and metabolic stability of the trifluoromethyl group can improve a compound's pharmacokinetic and pharmacodynamic properties, making 6-trifluoromethyloxindole analogs attractive candidates for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis of these valuable compounds, including detailed experimental protocols, comparative data, and visualization of relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The synthesis of the 6-trifluoromethyloxindole core can be approached through several established methodologies, primarily by constructing the oxindole ring from a pre-functionalized aromatic precursor containing the trifluoromethyl group. Two classical and highly versatile methods for indole synthesis, the Fischer and Batcho-Leimgruber syntheses, can be adapted for this purpose.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1][2] To synthesize 6-trifluoromethyloxindole, the key starting material is (4-(trifluoromethyl)phenyl)hydrazine.

Logical Workflow for Fischer Indole Synthesis

Caption: Fischer Indole Synthesis Workflow.

Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber indole synthesis offers an alternative and often high-yielding route starting from a substituted o-nitrotoluene.[3][4] For the synthesis of 6-trifluoromethyloxindole, the key starting material is 2-methyl-5-(trifluoromethyl)-1-nitrobenzene.

Logical Workflow for Batcho-Leimgruber Synthesis

Caption: Batcho-Leimgruber Synthesis Workflow.

Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)indolin-2-one via a Modified Fischer Indole Synthesis

This protocol describes a potential adaptation of the Fischer indole synthesis for the preparation of the target compound.

Materials:

-

(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride

-

Ethyl 2-chloroacetoacetate

-

Ethanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Hydrazone Formation: A mixture of (4-(trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in ethanol is stirred at room temperature for 2 hours. The resulting hydrazone can be isolated by filtration or used directly in the next step.

-

Cyclization: The crude hydrazone is added portion-wise to pre-heated concentrated sulfuric acid at 80-90 °C. The reaction mixture is stirred for 30 minutes and then poured onto ice.

-

Work-up and Purification: The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-(trifluoromethyl)indolin-2-one.

Protocol 2: Synthesis of 3,3-Disubstituted 6-Trifluoromethyloxindole Analogs

This protocol outlines a general method for the synthesis of 3,3-disubstituted analogs from the 6-trifluoromethyloxindole core.

Materials:

-

6-(Trifluoromethyl)indolin-2-one

-

Appropriate alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., DMF, THF)

Procedure:

-

Deprotonation: To a solution of 6-(trifluoromethyl)indolin-2-one (1.0 eq) in an anhydrous solvent under an inert atmosphere, a base (2.2 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes at room temperature.

-

Alkylation: The alkyl halide (2.2 eq) is added dropwise to the reaction mixture, which is then stirred at room temperature or heated depending on the reactivity of the halide. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the desired 3,3-disubstituted 6-trifluoromethyloxindole.

Data Presentation

| Compound ID | R1 | R2 | Synthesis Method | Yield (%) | Reference |

| 1a | H | H | Fischer Indole | 75 | Fictional Example |

| 1b | H | H | Batcho-Leimgruber | 82 | Fictional Example |

| 2a | Me | Me | Alkylation | 90 | Fictional Example |

| 2b | Bn | Bn | Alkylation | 85 | Fictional Example |

| 3a | H | Ph | Aldol Condensation | 65 | Fictional Example |

Biological Activity and Signaling Pathways

6-Trifluoromethyloxindole analogs have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[5][6] The oxindole core can act as a scaffold to present substituents that interact with the ATP-binding site of kinases, leading to inhibition of their catalytic activity.

Potential Kinase Inhibition and Downstream Signaling

Caption: Kinase Inhibition by 6-CF3-Oxindole Analogs.

Experimental Workflow for Biological Evaluation

Caption: Biological Evaluation Workflow.

This guide provides a foundational understanding for the synthesis and potential applications of 6-trifluoromethyloxindole analogs. The provided protocols and workflows are intended to serve as a starting point for researchers to develop and optimize their own synthetic and evaluation strategies in the pursuit of novel therapeutics.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

Methodological & Application

Application Note: Synthesis of Potent Kinase Inhibitors Using a 6-Trifluoromethyloxindole Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate the majority of cellular pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[1][2] This has made kinase inhibitors a major focus of modern drug discovery.[1] Within this field, certain molecular frameworks, known as "privileged structures," have emerged as particularly effective starting points for inhibitor design. The oxindole scaffold is one such framework, forming the core of several approved drugs.[2]

The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance the pharmacological properties of a drug candidate.[3] The CF3 group is highly electron-withdrawing and lipophilic, which can improve metabolic stability, binding affinity, and cell membrane permeability.[3] This application note provides detailed protocols for the synthesis of kinase inhibitors based on the 6-trifluoromethyloxindole core, presents quantitative biological data for representative compounds, and illustrates the relevant signaling pathways and experimental workflows.

Experimental Protocols

A common and effective method for synthesizing substituted oxindole-based kinase inhibitors is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound having an active methylene group, such as 6-trifluoromethyloxindole.

Protocol 1: General Synthesis via Knoevenagel Condensation

This protocol describes the synthesis of a (Z)-3-((5-substituted-1H-pyrrol-2-yl)methylene)-6-(trifluoromethyl)indolin-2-one derivative, a common structural motif in kinase inhibitors.

Reaction Scheme:

Materials and Reagents:

-

6-(trifluoromethyl)indolin-2-one

-

Appropriate 5-substituted-1H-pyrrole-2-carbaldehyde (e.g., 5-methyl-1H-pyrrole-2-carbaldehyde)

-

Ethanol (EtOH), Anhydrous

-

Piperidine (as catalyst)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hexanes

-

Ethyl Acetate (EtOAc)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 6-(trifluoromethyl)indolin-2-one (1.0 eq) in anhydrous ethanol (0.1 M), add the 5-substituted-1H-pyrrole-2-carbaldehyde (1.1 eq).

-

Catalyst Addition: Add piperidine (0.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will often form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold ethanol and hexanes to remove residual impurities.

-

Purification: If further purification is required, the crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% MeOH in DCM or a Hexanes/EtOAc gradient).

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Biological Activity

The 6-trifluoromethyloxindole scaffold has been incorporated into inhibitors targeting various kinases. The following table summarizes the inhibitory activity of representative compounds.

| Compound ID | Key Structural Features | Target Kinase | IC50 (nM) | Reference |

| GSK2606414 | 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | PERK | 0.4 | [4] |

| Compound 3g | 3-thienyl and 4-methoxyphenyl substituted pyrazolo[1,5-a]pyrimidine | KDR (VEGFR2) | 19 | [5] |

| Compound 6z | 7-azaindole derivative | Multiple Oncogenic Kinases | Varies | [6] |

| Compound 8 | 6-quinolinyl imidazole derivative | TGF-βR1 | <50 (at 0.05 µM) | [7] |

| Compound 29 | 6-amido-substituted indolinone | TGF-βR1 | Varies | [7] |

Note: The table includes compounds with related trifluoromethyl-indole/indazole cores to illustrate the broader utility of this pharmacophore in kinase inhibition.

Visualizations: Pathways and Workflows

Signaling Pathway

Many receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and c-Met activate downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival.[2] Inhibitors based on the oxindole scaffold can block this signaling at the receptor level.

Caption: Inhibition of the MAPK signaling pathway by a 6-CF3-oxindole derivative.

Experimental Workflow

The discovery and development of a novel kinase inhibitor follow a structured workflow, from initial chemical synthesis to biological evaluation.

Caption: General workflow for kinase inhibitor synthesis and evaluation.

References

- 1. chemicalkinomics.com [chemicalkinomics.com]

- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 3. nbinno.com [nbinno.com]

- 4. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: 6-Trifluoromethyloxindole Derivatives in Cancer Research

Topic: 6-Trifluoromethyloxindole Derivatives for Cancer Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific experimental data on the anticancer activities of 6-trifluoromethyloxindole derivatives. The following application notes and protocols are presented as a comprehensive template based on the well-established anticancer properties of the broader class of substituted oxindole derivatives, which are known to act as potent kinase inhibitors. This document is intended to serve as a guide for the investigation of novel compounds such as 6-trifluoromethyloxindole derivatives.

Introduction to Substituted Oxindoles in Oncology

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for cancer therapy. The substitution pattern on the oxindole ring is critical for determining the potency and selectivity of these compounds against various protein kinases. Trifluoromethyl groups are often incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability. While data on the 6-trifluoromethyl isomer is scarce, other substituted oxindoles have demonstrated significant potential by targeting key signaling pathways involved in tumor growth, proliferation, and survival.

Many oxindole derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FLT3, as well as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis in cancer cells.

Key Applications

-